2-Amino-4-sulfobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-amino-4-sulfobenzoic acid derivatives involves multifaceted approaches to incorporate functional groups that enable the formation of complex structures. For example, multifunctional 2-amino-5-sulfobenzoic acid (H2afsb) has been used to construct supramolecular coordination polymers in combination with CuII ions and flexible N-donor ligands, exhibiting reversible dehydration-rehydration behavior (Li & Zhang, 2018).
Molecular Structure Analysis
The molecular structure of compounds involving 2-amino-4-sulfobenzoic acid showcases intricate hydrogen-bonded networks and supramolecular architectures. For instance, complexes formed between sulfadimidine and 2-aminobenzoic acids reveal associations maintained by hydrogen bonds, demonstrating the compound's ability to participate in complex molecular assemblies (Caira, 1991).
Scientific Research Applications
Sulfonamide Group in Medicinal Chemistry
The sulfonamide group, found in 2-amino-4-sulfobenzoic acid derivatives, plays a significant role in medicinal chemistry. It's a key component in sulfonamide antibacterials, which are inhibitors of tetrahydropteroic acid synthetase. The sulfonamide moiety acts as an isostere of the carboxylic acid group of 4-aminobenzoic acid, essential for activity in this class of compounds (Kalgutkar, Jones, & Sawant, 2010).
Electrosynthesis and Properties of Conducting Polymers
2-Amino-4-sulfobenzoic acid derivatives have been used in the electrosynthesis of conducting polymers. Studies have shown that aminobenzoic acids, including 2-amino-4-sulfobenzoic acid derivatives, form short-chain conducting polymers. These polymers demonstrate significant influence on the electrochemical and morphological properties of polyaniline formed by electropolymerisation (Thiemann & Brett, 2001).
Synthesis of Heterocyclic Copper Complex Formazan
2-Amino-4-sulfobenzoic acid has been utilized in the synthesis of heterocyclic copper complex formazan. This complex was developed through a series of reactions involving diazotization, reduction, condensation, complexation, and hydrolysis. The synthesized compound showed potential for exploring dark formazan reactive dye, a significant advancement in the field of dye chemistry (Xiang Yao-yao, 2010).
Synthesis of Lead(II)-Organic Frameworks
Research involving 2-amino-4-sulfobenzoic acid has led to the synthesis of lead(II)-organic frameworks. These frameworks exhibit diverse structural arrangements and interesting dehydration-rehydration behaviors, which are influenced by the type of auxiliary ligand used. Such frameworks have potential applications in the field of material science and coordination chemistry (Zhang, Zhong, Zhang, Jing, Daniels, & Walton, 2014).
Supramolecular Coordination Compounds
2-Amino-4-sulfobenzoic acid has been used in constructing supramolecular coordination compounds. These compounds, due to their pendant carboxylic acid, sulfonic acid, and amino groups, extend into high-dimensional supramolecular networks. They exhibit interesting properties like reversible dehydration-rehydration behavior and potential applications in semiconductor materials (Li & Zhang, 2018).
Novel Hyperbranched Polymers
The compound has been instrumental in the synthesis of novel hyperbranched polymers containing alternating quinoxaline and benzoxazole repeat units. Such polymers, displaying unique solution viscosity behavior and functional end groups, open up new possibilities in the field of polymer science (Baek, Simko, & Tan, 2006).
Safety And Hazards
When handling 2-Amino-4-sulfobenzoic acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-amino-4-sulfobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3H,8H2,(H,9,10)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGSHONWRKRWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059172 | |
Record name | Benzoic acid, 2-amino-4-sulfo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-sulfobenzoic acid | |
CAS RN |
98-43-1 | |
Record name | 2-Amino-4-sulfobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-sulfobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-amino-4-sulfo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-amino-4-sulfo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-sulphoanthranilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.426 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-4-SULFOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T8B9176E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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